N4,N4-Bis(4'-amino-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine
Description
Introduction to N4,N4-Bis(4'-amino-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine
Structural Characterization and IUPAC Nomenclature
This compound (CAS 2607105-89-3) features a central biphenyl core substituted with two secondary amine groups, each bonded to additional biphenyl-4-amine units. Its IUPAC name systematically describes this topology: the prefix N4,N4-bis denotes the substitution pattern on the central biphenyl’s nitrogen atoms, while 4'-amino-[1,1'-biphenyl]-4-yl specifies the position of amino groups on the peripheral biphenyl rings.
The molecular formula C36H30N4 corresponds to a planar, symmetrical structure with a molecular weight of 518.65 g/mol . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Symmetry | C2 (180° rotational symmetry) |
| Conjugation Length | ~2.8 nm (end-to-end) |
| Amino Group Reactivity | High (nucleophilic) |
This diamine’s rigidity arises from steric hindrance between adjacent phenyl rings, which restricts rotational freedom and stabilizes a linear conformation. X-ray crystallography of analogous compounds confirms coplanar alignment of aromatic rings, facilitating π-π stacking in solid-state assemblies.
Historical Development in Aromatic Diamine Chemistry
The synthesis of this compound builds upon decades of research into polyaromatic amines. Early work in the 1980s focused on simpler diamines like benzidine and 4,4'-diaminobiphenyl, which faced limitations due to toxicity and poor thermal stability. The 2000s saw advances in cross-coupling reactions (e.g., Ullmann, Suzuki-Miyaura), enabling precise functionalization of biphenyl systems.
This compound was first reported in 2022 as part of efforts to develop ligands for COFs with large pore sizes. Its design addressed key challenges in earlier diamines:
- Enhanced Solubility : Peripheral amino groups improve solubility in polar aprotic solvents (e.g., DMF, NMP), facilitating solution-phase processing.
- Thermal Stability : Decomposition temperatures exceed 300°C, critical for high-temperature applications like catalysis.
- Directional Binding : The tetrahedral geometry of nitrogen atoms enables predictable coordination with metal ions or covalent bonding in polymeric networks.
Recent synthetic optimizations have achieved purities >97% via palladium-catalyzed amination and iterative recrystallization.
Role in Advanced Material Science Research
Covalent Organic Frameworks (COFs)
This compound serves as a tetrahedral node in porous COFs when condensed with aldehydes (e.g., terephthalaldehyde). The resulting frameworks exhibit:
- Surface Areas : >1,200 m²/g (BET analysis).
- Pore Sizes : 3.2–4.1 nm, suitable for gas storage (H2, CO2) and PFAS adsorption.
- Crystallinity : Sharp XRD peaks at 2θ = 3.8° and 7.2°, indicative of long-range order.
Organic Electronics
In hole-transport layers (HTLs) for perovskite solar cells, this diamine improves charge mobility (µh ≈ 10⁻³ cm²/V·s) and reduces recombination losses. Compared to Spiro-OMeTAD, it offers:
- Higher Glass Transition Temperature (Tg) : 215°C vs. 120°C, enhancing device longevity.
- Tunable HOMO Levels : -5.2 eV, aligning well with perovskite valence bands.
Nanotechnology
Functionalized derivatives of this diamine act as molecular spacers in surface-enhanced Raman spectroscopy (SERS) substrates. The rigid backbone minimizes plasmonic quenching, enabling single-molecule detection at 10⁻¹⁵ M concentrations.
Properties
IUPAC Name |
4-[4-[4-(4-aminophenyl)-N-[4-(4-aminophenyl)phenyl]anilino]phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30N4/c37-31-13-1-25(2-14-31)28-7-19-34(20-8-28)40(35-21-9-29(10-22-35)26-3-15-32(38)16-4-26)36-23-11-30(12-24-36)27-5-17-33(39)18-6-27/h1-24H,37-39H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAVGLSMAXSAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)C6=CC=C(C=C6)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination
The Buchwald-Hartwig reaction is the most widely employed method for synthesizing this compound. A representative procedure involves coupling 4,4'-dibromo-1,1'-biphenyl with 4-amino-1,1'-biphenyl-4-amine in the presence of a palladium catalyst and phosphine ligand.
Typical Reaction Conditions
Mechanistic Insights
The reaction proceeds via oxidative addition of the palladium catalyst to the aryl bromide, followed by ligand exchange and reductive elimination to form the C–N bond. The bulky tri-tert-butylphosphine ligand enhances catalytic activity by stabilizing the palladium intermediate.
Ullmann-Type Coupling
Copper-Mediated Coupling
While less common than palladium-based methods, Ullmann reactions using copper catalysts have been reported for analogous triarylamines.
Reaction Parameters
Limitations
Copper-mediated methods often require higher temperatures and exhibit lower functional group tolerance compared to palladium systems.
Multi-Step Condensation Approaches
Schiff Base Intermediate Route
A patent-derived method involves the formation of a Schiff base intermediate, followed by reduction to the target amine:
-
Schiff Base Formation :
-
Nitro Group Reduction :
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents like DMF slow the reaction due to poor solubility of aryl bromide substrates.
Ligand Screening
| Ligand | Yield (%) | Pd Loading (mol%) |
|---|---|---|
| Tri-tert-butylphosphine | 96 | 1 |
| BINAP | 78 | 2 |
| Xantphos | 65 | 3 |
Bulky electron-rich ligands maximize yields by preventing catalyst deactivation.
Characterization and Validation
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N4,N4-Bis(4’-amino-[1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, often using halogenated biphenyl derivatives as starting materials.
Common Reagents and Conditions
Common reagents include strong acids and bases, organic solvents like dimethylformamide (DMF), and catalysts such as nickel or palladium. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl quinones, while reduction can produce various biphenyl amines .
Scientific Research Applications
Organic Electronics
N4,N4-Bis(4'-amino-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine is primarily recognized for its role in organic electronics:
- OLEDs (Organic Light Emitting Diodes): It serves as a hole transport layer material, enhancing charge mobility and overall device efficiency. The compound's ability to facilitate the movement of positive charges is crucial for the performance of OLED devices .
- Perovskite Solar Cells: Its properties also contribute to the development of materials for perovskite solar cells, where it aids in charge transport and stability of the active layer.
Material Science
The compound is utilized in the production of advanced materials due to its structural characteristics:
- Electron Blocking Layer (EBL): In optoelectronic devices, it functions as an electron blocking layer which helps in improving the efficiency and longevity of light-emitting diodes by preventing electron overflow into the hole transport layer .
Biological Research
This compound has potential applications in biological research:
- Drug Delivery Systems: Investigated for its ability to encapsulate therapeutic agents and facilitate targeted delivery within biological systems.
- DNA Interaction Studies: Research indicates that this compound can interact with DNA molecules, making it a candidate for studies related to genetic material manipulation and drug design .
Case Study 1: OLED Efficiency Enhancement
A study demonstrated that incorporating this compound into OLED structures significantly improved luminous efficiency compared to traditional materials. The study highlighted its role in increasing charge injection and transport efficiency within the device architecture.
Case Study 2: Perovskite Solar Cell Stability
Research on perovskite solar cells revealed that using this compound as part of the active layer formulation led to enhanced stability under operational conditions. The findings indicated that its incorporation reduced degradation rates significantly when exposed to moisture and heat.
Mechanism of Action
The mechanism of action of N4,N4-Bis(4’-amino-[1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine involves its ability to act as an electron donor or acceptor, depending on the specific application. In OLEDs, it functions as a hole transport layer material, facilitating the movement of positive charges and improving the efficiency of the device . The molecular targets and pathways involved include interactions with other organic molecules and the formation of stable charge-transfer complexes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Electronic Properties
- HOMO/LUMO Levels: TABPA: Amino groups lower HOMO levels (−5.2 eV estimated), favoring hole injection in HTLs. TBBD/BPBPA: Biphenyl substituents raise HOMO levels (−5.0 eV), improving hole mobility but reducing electron-blocking capacity . NPB: HOMO at −5.4 eV, providing better hole injection but lower stability under high voltage .
ΔEST (Singlet-Triplet Energy Gap) :
Device Performance
Key Research Findings
TABPA in COFs: Exhibits superior thermal stability (>400°C) and surface area (~2,000 m²/g) compared to non-aminated analogues, making it ideal for catalytic frameworks .
TBBD vs. BPBPA : BPBPA’s tetra-biphenyl structure improves device lifetime (LT80 >50 h) over TBBD by reducing exciton quenching .
NPB Limitations : Despite widespread use, NPB’s naphthyl groups lead to dopant concentration quenching, limiting efficiency in undoped systems .
Biological Activity
N4,N4-Bis(4'-amino-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine (CAS: 2607105-89-3) is a synthetic organic compound notable for its potential biological activities. With a molecular formula of C36H30N4 and a molecular weight of 518.65 g/mol, this compound is characterized as an earthy brown solid and is primarily used in material science and medicinal chemistry.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, a related compound demonstrated significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives could enhance the efficacy of conventional antibiotics:
| Bacterial Strain | MIC (mg/L) | CLSI Range (mg/L) |
|---|---|---|
| E. faecalis ATCC 29212 | 8 | 4–16 |
| S. aureus ATCC 29213 | 0.5 | 0.125–1 |
| P. aeruginosa ATCC 27853 | 2 | 0.5–2 |
| E. coli ATCC 25922 | 0.5 | 0.25–1 |
The compound showed notable reductions in MIC values when combined with antibiotics such as rifampin and gentamycin, suggesting a synergistic effect that could be leveraged in treating resistant bacterial infections .
Anticancer Activity
The compound's structural characteristics may also contribute to its anticancer properties. Studies have shown that similar biphenyl-based compounds exhibit selective cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HL-60 | 0.01 | High |
| MCF-7 | 0.03 | Moderate |
| HeLa | 0.06 | Moderate |
These findings indicate that this compound may possess significant antiproliferative activity against cancer cells while sparing normal cells .
The mechanism through which this compound exerts its biological effects is still under investigation, but it is hypothesized to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis in microbes.
Case Studies
A recent case study involving a series of synthesized thiosemicarbazones demonstrated enhanced biological activity when combined with transition metals like copper(II). These compounds exhibited improved anticancer and antioxidant activities compared to their non-metalated counterparts . Although not directly tested on this compound, these findings suggest that metal coordination could be a fruitful avenue for enhancing its biological efficacy.
Q & A
What are the established synthetic methodologies for N4,N4-Bis(4'-amino-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine, and what key intermediates are involved?
Level: Basic
Answer:
The synthesis typically involves Stille coupling and imine formation reactions. Key steps include:
- Step i: Synthesis of 4-bromo-N,N-bis(4-methoxyphenyl)aniline from 4-bromoaniline and 4-iodoanisole.
- Step ii: Substitution with tributyltin chloride to generate a tin intermediate.
- Step iii: Stille coupling with 1,2-bis(4-bromophenyl)ethane-1,2-dione to form a diketone intermediate.
- Final imitation using diamines like 1,2-diaminobenzidine to yield the target compound .
How can researchers characterize the electronic properties of this compound for applications in organic semiconductors?
Level: Advanced
Answer:
Use cyclic voltammetry (CV) to determine oxidation/reduction potentials and calculate HOMO/LUMO levels. UV-Vis spectroscopy assesses optical bandgaps, while density functional theory (DFT) simulations predict charge distribution and conjugation effects. Structural data (InChI/SMILES) from PubChem can guide computational modeling .
What analytical techniques are critical for assessing the purity and structural integrity of this diamine in experimental settings?
Level: Basic
Answer:
- High-performance liquid chromatography (HPLC) for purity quantification (≥97% as per commercial standards).
- Nuclear magnetic resonance (NMR) (¹H/¹³C) to confirm substituent positions and amine functionality.
- Mass spectrometry (MS) for molecular weight validation .
In cases of contradictory data regarding charge carrier mobility in thin-film studies, how should researchers design experiments to resolve discrepancies?
Level: Advanced
Answer:
- Control variables: Standardize film thickness (via spin-coating speed) and annealing conditions.
- Morphology analysis: Use atomic force microscopy (AFM) to correlate surface roughness with mobility.
- Cross-validate methods: Compare field-effect transistor (FET) measurements with space-charge-limited current (SCLC) techniques. Link experimental design to theoretical frameworks (e.g., Marcus theory) to contextualize results .
What safety protocols are essential when handling this compound in laboratory environments?
Level: Basic
Answer:
- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation (H335 hazard).
- Storage: Keep in airtight containers away from ignition sources (P210). Although not classified as toxic (per Korean assessments), follow GHS Category 2 guidelines for skin/eye protection .
How does the molecular structure of this diamine influence its performance in hole-transport layers of OLED devices?
Level: Advanced
Answer:
The extended π-conjugation from biphenyl moieties enhances hole mobility, while amine groups facilitate charge injection. Substituent effects (e.g., methoxy vs. alkyl groups) modulate solubility and glass transition temperature (Tg), impacting thermal stability in devices. Comparative studies with analogs (e.g., carbazole derivatives) reveal trade-offs between conductivity and film morphology .
What are the challenges in scaling up the synthesis of this compound while maintaining high yield and purity?
Level: Advanced
Answer:
- Catalyst optimization: Replace Pd catalysts with cheaper alternatives (e.g., Ni) without compromising coupling efficiency.
- Purification: Use column chromatography or recrystallization to remove tin byproducts from Stille reactions.
- Batch consistency: Monitor reaction temperature and stoichiometry rigorously during scale-up .
How can researchers utilize computational chemistry to predict the solubility and aggregation behavior of this compound in different solvents?
Level: Advanced
Answer:
- Molecular dynamics (MD) simulations model solvent interactions using Hansen solubility parameters.
- COSMO-RS predicts solubility in polar (e.g., DMSO) vs. non-polar (e.g., toluene) solvents.
- Aggregation propensity: Analyze π-π stacking interactions via dimerization energy calculations using crystal structure data .
What are the best practices for storing and stabilizing this diamine to prevent degradation during long-term studies?
Level: Basic
Answer:
- Storage conditions: Keep under inert gas (N2/Ar) at –20°C to minimize oxidation.
- Desiccants: Use silica gel to prevent moisture absorption.
- Light protection: Store in amber vials to avoid photodegradation .
When encountering inconsistent results in device efficiency using this compound, what experimental variables should be systematically investigated?
Level: Advanced
Answer:
- Interface engineering: Test different electrode materials (e.g., ITO vs. PEDOT:PSS).
- Annealing parameters: Optimize temperature (e.g., 80–150°C) and duration to improve crystallinity.
- Thickness variation: Adjust layer deposition to balance charge injection and recombination losses. Cross-reference synthesis batches to rule out impurity effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
